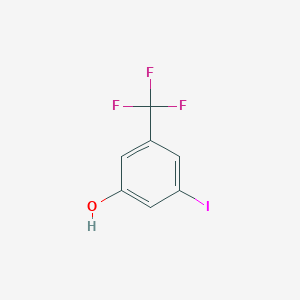

3-Iodo-5-(trifluoromethyl)phenol

Description

Contextualization within Organohalogen and Organofluorine Chemistry Research

Organohalogen compounds, which feature at least one carbon-halogen bond, are integral to numerous chemical transformations. libretexts.orgbritannica.comksu.edu.sancert.nic.in The carbon-iodine bond in aryl iodides like 3-Iodo-5-(trifluoromethyl)phenol is particularly noteworthy for its reactivity, making it an excellent leaving group in a variety of cross-coupling reactions. libretexts.org This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex molecular architectures. acs.orgacs.org

Significance of Trifluoromethylated Phenols in Synthetic Methodologies

Trifluoromethylated phenols are a privileged class of compounds in synthetic and medicinal chemistry. The phenolic hydroxyl group provides a handle for various chemical modifications, including etherification and esterification, while the trifluoromethyl group modulates the electronic properties of the aromatic ring. chemistryviews.orgnih.gov The strong electron-withdrawing nature of the -CF3 group increases the acidity of the phenol (B47542), influencing its reactivity and potential interactions in biological systems. nih.gov

The utility of trifluoromethylated phenols extends to their use as precursors for a wide range of derivatives. For instance, they can be transformed into trifluoromethyl-substituted biaryls, a common motif in pharmaceuticals and advanced materials, through cross-coupling reactions. chemistryviews.org The development of new methods for the synthesis of trifluoromethylated phenols and their subsequent functionalization remains an active area of research. chemistryviews.orgnih.gov

Overview of Current Research Trajectories and Challenges for the Chemical Compound

Current research involving this compound and related structures is focused on expanding their synthetic utility and exploring their potential in various applications. A primary trajectory involves leveraging the dual reactivity of the iodine and trifluoromethyl-phenol moieties. The iodo group serves as a key functional group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. nih.gov For example, nickel-catalyzed reductive cross-coupling of aryl iodides with trifluoromethyl oxirane has been developed for the synthesis of 1-trifluoromethyl-2-phenyl-ethanol derivatives. nih.gov

However, challenges remain in the synthesis and manipulation of such compounds. The preparation of multi-substituted aromatic compounds often requires multi-step synthetic sequences, and achieving high regioselectivity can be difficult. For instance, the direct trifluoromethylation of phenols can be challenging to control and may lead to a mixture of products. nih.gov Furthermore, the development of cost-effective and environmentally benign synthetic methods is an ongoing pursuit in organofluorine chemistry. google.com Overcoming these challenges will be crucial for unlocking the full potential of this compound as a versatile tool in advanced chemical research.

Below are the key properties of this compound:

| Property | Value |

| Molecular Formula | C7H4F3IO |

| Molecular Weight | 288.01 g/mol |

| CAS Number | 1073339-06-6 |

| Appearance | Powder |

| SMILES | Oc1cc(I)cc(c1)C(F)(F)F |

| InChI | 1S/C7H4F3IO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H |

| InChIKey | IRYVCYRTDUSRLC-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYVCYRTDUSRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-06-6 | |

| Record name | 3-iodo-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodo 5 Trifluoromethyl Phenol and Analogue Scaffolds

De Novo Synthesis Approaches to the Core Phenolic Scaffold

The assembly of the substituted phenolic ring from simpler, non-phenolic precursors, known as de novo synthesis, offers a powerful strategy for controlling the final substitution pattern.

Multi-step Convergent Syntheses from Substituted Nitroarenes

One established approach to constructing highly substituted phenols involves the use of substituted nitroarenes as starting materials. These multi-step sequences allow for the sequential introduction of the desired functional groups. For instance, a plausible route to a trifluoromethylated phenolic compound could begin with a commercially available nitroaniline. The synthetic sequence would typically involve diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce a different functional group. Subsequent aromatic nucleophilic substitution or reduction of the nitro group to an amine for further functionalization, followed by conversion to a hydroxyl group, can lead to the desired phenolic scaffold. While no specific literature detailing the complete synthesis of 3-Iodo-5-(trifluoromethyl)phenol from a nitroarene was found, the principles of this approach are well-established in organic synthesis.

Direct Aromatic Functionalization Strategies for Phenol (B47542) Derivatization

Direct Aromatic Functionalization Strategies for Phenol Derivatization

An alternative to de novo synthesis is the direct functionalization of a pre-existing phenol or a closely related precursor. This approach is often more atom-economical and can involve fewer steps.

Electrophilic Iodination Protocols

The introduction of an iodine atom onto a phenolic ring is typically achieved through electrophilic aromatic substitution. For the synthesis of this compound, one would start with 3-(trifluoromethyl)phenol (B45071). The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The trifluoromethyl group, being a deactivating group, will also influence the regioselectivity of the reaction. The iodination of 3-(trifluoromethyl)phenol would be expected to yield a mixture of isomers, with the desired this compound being one of the products.

Common iodinating agents include iodine monochloride (ICl) and N-iodosuccinimide (NIS). The choice of reagent and reaction conditions, such as solvent and temperature, can influence the regioselectivity of the iodination. For instance, acid-promoted electrophilic trifluoromethylthiolation of phenols has been shown to be highly para-selective. nih.gov Similar principles of regiochemical control could be applied to iodination reactions.

Trifluoromethylation of Phenolic Substrates

The direct introduction of a trifluoromethyl group onto a phenolic ring is a challenging transformation. wikipedia.org However, significant progress has been made in developing reagents and methods for trifluoromethylation reactions. wikipedia.org These can be broadly categorized into radical, nucleophilic, and electrophilic trifluoromethylation. wikipedia.org

For the synthesis of this compound starting from 3-iodophenol, a trifluoromethylation reaction would be required. Given the electronic properties of the starting material, an electrophilic trifluoromethylation approach might be suitable. Reagents such as S-(trifluoromethyl)dibenzothiophenium salts are known to act as electrophilic trifluoromethylating agents. wikipedia.org

Regioselective Synthesis of Functionalized Phenolic Systems

Achieving high regioselectivity in the synthesis of polysubstituted phenols is a central challenge. nih.govchemistryviews.org The directing effects of the substituents already present on the ring play a crucial role in determining the position of subsequent functionalization. researchgate.net

Control over Substituent Placement in Phenol Ring Construction

The inherent directing effects of substituents are a key consideration in multi-step syntheses. In the context of this compound, the hydroxyl group is ortho, para-directing, while the trifluoromethyl group is meta-directing. When both are present, their combined influence determines the outcome of electrophilic substitution.

Stereochemical Considerations in Phenolic Framework Synthesis

While the target molecule, this compound, is itself achiral, the principles of stereoselective synthesis are paramount when constructing more complex, chiral molecules built upon a phenolic framework. The development of asymmetric methodologies allows for precise control over the three-dimensional arrangement of atoms, which is critical in fields like medicinal chemistry and materials science where specific stereoisomers often exhibit desired biological activity or physical properties. nih.govacs.org

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product. ethz.ch Key strategies to achieve this include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or sugars, as starting materials.

Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the new stereocenter is formed. ethz.ch

Asymmetric Catalysis: Employing a small amount of a chiral catalyst (either a metal complex with a chiral ligand or a metal-free organocatalyst) to generate a chiral product in high enantiomeric excess. nih.govethz.ch

In the context of phenolic compounds, stereochemistry can be introduced in several ways. One common approach is the asymmetric functionalization of a substituent attached to the phenol ring. For instance, the aza-Friedel–Crafts reaction of phenols with imines can be rendered asymmetric and regioselective by using chiral nickel-based catalysts, leading to the formation of para-substituted products with high enantioselectivity. acs.org Another powerful method involves the catalytic asymmetric dearomatization of phenols to create complex three-dimensional structures with multiple stereocenters. rsc.org

Furthermore, a significant area of stereoselective synthesis involving phenols is the construction of atropisomers. These are stereoisomers arising from hindered rotation around a single bond, most commonly seen in biaryl compounds. Chiral phosphoric acids have emerged as highly effective organocatalysts for the asymmetric hydroarylation of alkynes with phenols or naphthols, providing access to axially chiral biaryl scaffolds with excellent enantioselectivity. rsc.orgnih.gov

The table below summarizes selected examples of stereoselective transformations involving phenolic substrates.

| Reaction Type | Catalyst/Method | Type of Chirality | Typical ee/dr |

| Asymmetric aza-Friedel–Crafts | Chiral PyBidine-Ni(OAc)₂ | Point Chirality | Up to 99:1 p/o selectivity |

| Asymmetric Hydroarylation | Chiral Phosphoric Acid | Axial Chirality (Atropisomerism) | Up to 99% ee |

| Asymmetric Dearomatization | Chiral Phosphoric Acid | Point and Axial Chirality | High dr and ee |

| Enantioselective γ-Arylation | Chiral Phosphoric Acid | Axial Chirality (Allenes) | >99:1 er |

Catalytic Approaches in Phenol Ring Formation and Functionalization

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules like substituted phenols. beilstein-journals.orgnih.gov These approaches encompass both the formation of the aromatic ring itself and, more commonly, the direct functionalization of pre-existing phenolic structures. researchgate.netacs.org

Catalytic C–H functionalization is a particularly powerful strategy as it allows for the direct modification of the phenol scaffold without the need for pre-installed activating or directing groups, thus increasing atom economy and reducing step counts. researchgate.netnih.gov Transition metals such as palladium, rhodium, copper, and gold are frequently employed to achieve high levels of chemo- and regioselectivity. researchgate.netacs.org

For a molecule like this compound, catalytic C-H functionalization could theoretically be applied. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director, while the hydroxyl group is a potent ortho- and para-director. nih.govresearchgate.net The regiochemical outcome of a C-H functionalization reaction would depend heavily on the catalyst and directing-group strategy employed. For instance, gold-catalyzed C-H functionalization of unprotected phenols with diazo compounds has been shown to proceed with high site-selectivity, offering a route to ortho-alkylation. acs.org Similarly, palladium-catalyzed reactions can achieve ortho-alkenylation using the phenol's own hydroxyl group as a directing group. researchgate.net

The table below highlights various catalytic C-H functionalization reactions on phenolic substrates, demonstrating the versatility of this approach.

| Reaction | Catalyst | Position Functionalized | Coupling Partner |

| Olefination | Pd(II) | ortho | Alkenes |

| Aminomethylation | Cu(II) | ortho | Aniline (B41778) derivatives |

| Alkylation | Au(I) | ortho | Diazoacetates |

| Allylation | In(OTf)₃ | para/ortho | Vinyldiazo compounds |

| Sulfenylation | Cu(I) | ortho | Thiols |

Beyond C-H functionalization, transition-metal catalysis is crucial for introducing the specific substituents found in the target molecule.

Hydroxylation: Palladium- and copper-catalyzed reactions are the cornerstone for converting aryl halides into phenols. These Ullmann-type or Buchwald-Hartwig couplings provide reliable methods for the final step in a synthesis starting from a halogenated precursor. beilstein-journals.orgbeilstein-journals.org

Trifluoromethylation: The introduction of a CF₃ group is often achieved using specialized reagents. Recent advances include visible-light-promoted trifluoromethylation using CF₃I, which can proceed via a radical mechanism. chemistryviews.org Electrophilic trifluoromethylating agents, such as hypervalent iodine reagents, are also widely used, often in concert with a catalyst. bohrium.comacs.org

Iodination: While classical electrophilic iodination is common, catalytic methods exist. For instance, a metal-free synthesis of aryl iodides from anilines, which serves as an alternative to the Sandmeyer reaction, can be achieved using diiodomethane. organic-chemistry.org Another approach involves the synthesis of aryl iodides from arylhydrazines using iodine in a metal- and base-free process. nih.govacs.org

These catalytic tools provide a robust and flexible framework for the synthesis and diversification of complex phenolic structures.

Chemical Reactivity and Mechanistic Investigations of 3 Iodo 5 Trifluoromethyl Phenol

Reactivity at the Aromatic Iodinated Position

The iodine atom on the aromatic ring is an excellent leaving group, particularly in transition metal-catalyzed reactions, making this position the primary site for synthetic modification. The high reactivity of the C-I bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The iodinated position of 3-iodo-5-(trifluoromethyl)phenol is highly susceptible to a variety of well-established palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, making aryl iodides the most reactive substrates. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide. For a substrate like this compound, this reaction would involve coupling with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The electron-withdrawing trifluoromethyl group can influence the reaction kinetics but does not prevent the coupling. The reaction is compatible with the free phenolic hydroxyl group, although protection may sometimes be employed to improve yields or prevent side reactions depending on the specific base and conditions used.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh3)4 | - | Na2CO3 | Toluene/Water | 80-100 °C |

| Pd(OAc)2 | SPhos or XPhos | K3PO4 | Dioxane/Water | 80-110 °C |

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Given the high reactivity of aryl iodides, the Sonogashira coupling of this compound is expected to proceed efficiently, even under mild conditions such as room temperature. wikipedia.org This allows for the introduction of various alkyne-containing moieties, creating conjugated enynes and arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. nih.gov

The general mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh3)2Cl2, CuI | Triethylamine or Diisopropylamine | THF or DMF | Room Temp. to 60 °C |

| Pd(PPh3)4, CuI | n-Butylamine | THF | 65 °C |

| [DTBNpP]Pd(crotyl)Cl (copper-free) | TMP | DMSO | Room Temp. |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction has a broad scope and is tolerant of various functional groups. Aryl iodides are highly reactive substrates, and the presence of electron-withdrawing groups like trifluoromethyl is well-tolerated. wikipedia.orgnih.gov The reaction typically requires a palladium precursor, a bulky electron-rich phosphine (B1218219) ligand, and a base. libretexts.org The development of various generations of ligands has expanded the reaction's applicability to a wide range of amine coupling partners. wikipedia.org

A nickel-catalyzed, Buchwald-Hartwig-type amination has also been developed for aryl iodides, which proceeds smoothly in the presence of a phenylboronic ester activator. nih.gov Research has shown that aryl iodides bearing a p-CF₃ group undergo this transformation to provide the desired amine in high yield. nih.gov

Table 3: Nickel-Catalyzed Buchwald-Hartwig-Type Amination of p-CF₃-Aryl Iodide

| Aryl Iodide | Amine | Catalyst | Activator | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Iodo-4-(trifluoromethyl)benzene | Toluidine | Ni(acac)2 | Phenylboronic ester | K3PO4 | 96% | nih.gov |

Negishi Coupling: The Negishi coupling reaction forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. This method is notable for its high functional group tolerance. The reaction is catalyzed by a nickel or palladium complex. As with other cross-coupling reactions, aryl iodides are excellent substrates for Negishi coupling. Therefore, this compound would be expected to react readily with various organozinc reagents to introduce alkyl, alkenyl, or aryl substituents at the iodinated position.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, typically located ortho and/or para to the leaving group. nih.govlibretexts.org The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, and its presence at the meta position relative to the iodine atom in this compound provides activation for nucleophilic attack.

The mechanism generally proceeds in two steps: nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.orgyoutube.com While fluoride (B91410) is often the best leaving group for SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, iodide can also be displaced, especially on a highly electron-deficient ring. youtube.com In some cases, the reaction may proceed through a concerted mechanism (cSNAr) rather than the classical two-step pathway. nih.govsemanticscholar.org

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This can be initiated by heat, light, or a radical initiator. Once formed, the 3-hydroxy-5-(trifluoromethyl)phenyl radical can participate in a variety of radical-mediated transformations. Hypervalent iodine(III) reagents can also be used to generate aryl radicals from arenes, which can then undergo reactions such as arylation. nih.gov While less common than transition metal-catalyzed pathways, radical reactions provide an alternative route for the functionalization of aryl iodides like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a powerful modulator of chemical reactivity, primarily through its strong electron-withdrawing nature. nih.gov This characteristic significantly influences the electronic environment of the aromatic ring and participates in specific reaction types.

Electronic Influence on Aromatic Ring Reactivity

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its presence on the aromatic ring of this compound has a profound deactivating effect on electrophilic aromatic substitution reactions. This deactivation stems from the inductive electron withdrawal by the highly electronegative fluorine atoms, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. nih.govmdpi.com

Conversely, this electron-withdrawing property enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, although such reactions are generally less common for phenols. libretexts.org The CF3 group's influence extends to increasing the acidity of the phenolic proton due to the stabilization of the corresponding phenoxide anion. The strong electron-withdrawing nature of the trifluoromethyl group also plays a crucial role in the reactivity of adjacent functional groups, often increasing the reactivity of nearby electrophilic sites. nih.gov

Radical Trifluoromethyl Group Transfer Processes

While direct radical transfer involving the trifluoromethyl group of this compound is not extensively documented, the broader field of radical trifluoromethylation provides insights into potential reactivities. Trifluoromethyl iodide (CF3I) is a known source for generating trifluoromethyl radicals under various conditions, including in the presence of Fe(II) compounds and hydrogen peroxide. researchgate.net These radicals can then participate in the trifluoromethylation of aromatic compounds. researchgate.net Given the presence of an iodine atom in this compound, it is conceivable that under appropriate radical-initiating conditions, the C-I bond could undergo homolytic cleavage, although this is less likely than C-I bond involvement in cross-coupling reactions. More commonly, electrophilic trifluoromethylating reagents can also serve as sources of the CF3 radical. researchgate.net

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation is a key method for introducing the CF3 group into organic molecules. d-nb.info While this compound is already trifluoromethylated, understanding the strategies for introducing this group is relevant to its synthesis and the reactivity of related compounds. Hypervalent iodine reagents, such as Togni and Umemoto reagents, are prominent electrophilic trifluoromethylating agents. researchgate.netethz.ch These reagents can transfer a "CF3+" equivalent to a variety of nucleophiles. acs.orgacs.org

The synthesis of trifluoromethylated aromatic compounds can be achieved through various methods, including the use of these specialized reagents. researchgate.net For instance, the reaction of certain phenols with electrophilic CF3 sources can lead to O-trifluoromethylation. nih.gov The reactivity of these hypervalent iodine reagents can be modulated by altering the electronic properties of the aromatic ring within the reagent itself. Introducing electron-withdrawing groups on the iodane's aromatic ring can enhance its reactivity. acs.org

Reactivity of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group is another key reactive center in this compound, primarily demonstrating reactivity through oxidative transformations.

Oxidative Transformations and Dearomatization Reactions

Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures through a process known as dearomatization. nih.govnih.gov This transformation is particularly relevant for understanding the potential metabolic pathways and synthetic utility of phenolic compounds.

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are highly effective for the oxidation of phenols. wikipedia.orgorganic-chemistry.org These reactions proceed through the formation of an aryloxyiodonium(III) intermediate. wikipedia.org Subsequent steps can involve either intramolecular nucleophilic attack or the formation of a phenoxenium ion, which is then trapped by a nucleophile. rsc.org This process leads to the dearomatization of the phenol (B47542) and the formation of cyclohexadienones. rsc.orgresearchgate.net

The reaction outcome is dependent on the substitution pattern of the phenol. wikipedia.org In the context of this compound, the presence of the electron-withdrawing trifluoromethyl group would influence the stability of the intermediates and potentially the regioselectivity of the oxidation. The use of μ-oxo-bridged hypervalent iodine(III) compounds has been shown to be particularly effective for the aqueous oxidation of phenolic substrates to dearomatized quinones. organic-chemistry.org

Radical-Chain Mechanisms in Dearomatization

The oxidative dearomatization of phenols is a significant synthetic strategy for accessing valuable molecular scaffolds. While various mechanisms have been proposed for this transformation when promoted by hypervalent iodine(III) reagents, recent studies provide strong evidence for a radical-chain pathway. nih.govchemrxiv.org This mechanism is particularly relevant to phenols and hypervalent iodine(III) reagents due to their known tendency to undergo single-electron redox processes.

Systematic investigations using techniques such as kinetics, EPR spectroscopy, and radical probes have demonstrated that the reaction proceeds via a radical-chain mechanism. nih.govresearchgate.net The key steps in this proposed mechanism are:

Initiation: The phenol substrate is converted into a phenoxyl radical, which acts as the primary chain-carrying intermediate. nih.gov

Propagation: The phenoxyl radical reacts with a water molecule that has been activated by interaction with the iodine(III) center. This interaction causes an "Umpolung" (reversal of polarity) of the water molecule. nih.govresearchgate.net The subsequent C-O bond formation is the rate-determining step, leading to the dearomatized product and an iodanyl(II) species, which is the second chain-carrying radical. chemrxiv.org

Termination: The radical chain is terminated through various radical-radical coupling reactions.

This radical-chain mechanism successfully rationalizes all existing observations regarding the iodine(III)-promoted oxidative dearomatization of phenols. nih.govchemrxiv.org

O-Functionalization Strategies

The phenolic hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a wide range of derivatives through ether and ester formation.

The direct O-trifluoromethylation of phenols to form aryl trifluoromethyl ethers is a challenging transformation due to the "hard" nature of the oxygen atom. cas.cn However, several methods have been developed to achieve this.

One approach involves a two-step sequence combining O-carboxydifluoromethylation with a silver-catalyzed decarboxylative fluorination. cas.cn This method utilizes readily available reagents like sodium bromodifluoroacetate and Selectfluor II. cas.cn

Another strategy employs hypervalent iodine reagents. For instance, the reaction of a phenol with a 10-I-3 hypervalent iodine electrophilic trifluoromethylation reagent can yield the corresponding trifluoromethyl ether, although in some cases, C-trifluoromethylation at the ortho- and para-positions can be a competing reaction. acs.org The choice of solvent and reaction conditions can influence the product distribution. acs.org

The synthesis of trifluoromethyl ethers can also be achieved through fluorodesulfurization of dithiocarbonates (xanthogenates) using reagents like hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin. nih.gov

Table 1: Examples of O-Trifluoromethylation Methods for Phenols

| Method | Reagents | Key Features |

| Two-step O-carboxydifluoromethylation and decarboxylative fluorination | Sodium bromodifluoroacetate, Selectfluor II, catalytic silver salt | Practical and uses accessible reagents. cas.cn |

| Hypervalent iodine reagents | 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one | Can lead to both O- and C-trifluoromethylation. acs.org |

| Fluorodesulfurization | Dithiocarbonates, HF-pyridine, 1,3-dibromo-5,5-dimethylhydantoin | Applicable to a range of phenols. nih.gov |

The phenolic hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides in the presence of a suitable catalyst or base. This classic reaction provides a straightforward route to a diverse array of aryl esters. Further derivatizations can be achieved through reactions such as the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide to form an ether.

Electrophilic Aromatic Substitution Patterns

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the pi electrons of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. byjus.commasterorganicchemistry.com

In the case of this compound, the powerful ortho-, para-directing influence of the hydroxyl group is expected to be dominant. Therefore, incoming electrophiles in reactions like halogenation (chlorination, bromination) would be directed to the positions ortho and para to the hydroxyl group. However, the positions are already substituted (iodo at C3, trifluoromethyl at C5). Thus, substitution would likely occur at the remaining activated positions, C2, C4, and C6. The precise regioselectivity will be influenced by the steric bulk of the incoming electrophile and the specific reaction conditions.

The direct electrophilic trifluoromethylthiolation of phenols can be achieved using reagents like N-(trifluoromethylsulfanyl)aniline in the presence of a promoter such as BF3·Et2O or triflic acid. rsc.org The regioselectivity of this reaction is highly dependent on the substitution pattern of the phenol. rsc.org

For phenols unsubstituted at the para-position, the trifluoromethylthiolation occurs exclusively at the para-position. rsc.org

For para-substituted phenols, the substitution occurs at the ortho-position. rsc.org

Given that the para-position (relative to the hydroxyl group) in this compound is unsubstituted, electrophilic trifluoromethylthiolation would be expected to occur at the C4 position.

Table 2: Regioselectivity in Electrophilic Trifluoromethylthiolation of Phenols

| Phenol Substitution Pattern | Position of Trifluoromethylthiolation |

| Unsubstituted para-position | para |

| Substituted para-position | ortho |

Harnessing the Versatility of this compound in Synthetic Chemistry

The strategic manipulation of molecular architecture is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Within this context, this compound has emerged as a highly versatile building block. Its structure is distinguished by three key functional groups—an iodine atom, a phenolic hydroxyl group, and a trifluoromethyl group—each conferring unique reactivity and properties. This trifecta of functionalities allows for a wide range of derivatization and functionalization strategies, making it a valuable precursor for creating complex molecular scaffolds.

Derivatization Strategies and Functionalization of 3 Iodo 5 Trifluoromethyl Phenol

The derivatization of 3-Iodo-5-(trifluoromethyl)phenol is a multifaceted process that leverages the distinct chemical behavior of its iodine, hydroxyl, and trifluoromethyl substituents. Chemists can selectively target these groups to introduce new functionalities, modify the molecular periphery, and construct more intricate chemical structures. This strategic flexibility is paramount in fields like medicinal chemistry, where the trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity. rsc.org

The introduction of diverse functional groups onto the this compound framework is primarily achieved through reactions targeting the highly reactive C-I bond and the nucleophilic phenol (B47542) group. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring, but the primary sites for modification remain the carbon bearing the iodine and the phenolic oxygen.

Peripheral modification can be achieved through various means, including palladium-catalyzed cross-coupling reactions at the iodo position or etherification of the hydroxyl group. These transformations allow for the systematic introduction of a wide array of substituents, enabling the fine-tuning of the molecule's steric and electronic properties for specific applications.

The true synthetic power of this compound lies in its three reactive handles, which can be addressed sequentially or in one-pot procedures to build molecular complexity.

The Iodine Handle: The aryl iodide is an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the most prominent methods used to functionalize this position.

Sonogashira Coupling: This reaction introduces alkyne moieties by coupling the aryl iodide with a terminal alkyne. rsc.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Copper-free conditions have also been developed to avoid the undesirable homocoupling of acetylenes. nih.gov This method is invaluable for creating rigid, linear extensions to the aromatic core.

Buchwald-Hartwig Amination: This is a cornerstone of modern synthetic chemistry for forming C-N bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, providing access to a diverse library of aniline (B41778) derivatives. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the reaction's success and has been the subject of extensive development to expand the substrate scope and improve reaction conditions. wikipedia.org

Suzuki-Miyaura Coupling: To form biaryl structures, the Suzuki-Miyaura coupling is frequently employed. mdpi.comlibretexts.org This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, under basic conditions with a palladium catalyst. libretexts.orgnih.gov This reaction is known for its high functional group tolerance.

The Phenol Handle: The hydroxyl group offers another site for derivatization, most commonly through the formation of ethers or esters.

O-Alkylation: The phenolic proton is acidic and can be removed by a base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with various electrophiles, such as alkyl halides or sulfonates, in a Williamson ether synthesis to form aryl ethers. This reaction significantly alters the polarity and hydrogen-bonding capability of the molecule.

O-Arylation: Similar to alkylation, arylation of the phenol group can be achieved through coupling reactions, such as the Ullmann condensation, to form diaryl ethers. wikipedia.org

The Trifluoromethyl Group: The -CF3 group is generally considered to be chemically robust and less prone to direct transformation compared to the iodo and phenol groups. Its primary role is often as a directing group and a modulator of the molecule's physicochemical properties. However, under specific conditions, reactions involving this group are possible, though less common in derivatization strategies. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta-position relative to itself.

The following table summarizes typical conditions for the functionalization of aryl iodides, which are applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | Pd₂(dba)₃ / Phosphine Ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | Aryl Amine |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | Biaryl |

| O-Alkylation (Williamson) | Alkyl Halide | None (Base-mediated) | K₂CO₃ or NaH | Acetone or DMF | Aryl Ether |

The true utility of this compound is demonstrated in its role as a foundational element for constructing more elaborate and biologically relevant molecules. By strategically combining the reactions described above, complex architectures can be assembled.

For instance, a synthetic sequence could begin with a Sonogashira coupling to install an alkyne, followed by a click chemistry reaction on the newly introduced alkyne. Alternatively, a Suzuki coupling could first build a biaryl system, after which the phenolic hydroxyl group could be alkylated to introduce another element of diversity.

This building-block approach is central to the synthesis of novel compounds for drug discovery and materials science. The presence of the trifluoromethyl group is particularly significant in the design of bioactive molecules, where it can enhance binding affinity and improve pharmacokinetic profiles. rsc.org The ability to readily and selectively functionalize the other two positions on the this compound ring makes it an exceptionally valuable starting material for creating libraries of complex compounds for high-throughput screening.

Applications of 3 Iodo 5 Trifluoromethyl Phenol in Advanced Organic Synthesis

The chemical compound 3-Iodo-5-(trifluoromethyl)phenol is a versatile building block in modern organic chemistry. angenechemical.com Its structure, featuring a phenol (B47542) group, an iodine atom, and a trifluoromethyl group on an aromatic ring, provides multiple reactive sites for synthetic transformations. chemspider.comuni.lu This strategic combination of functional groups makes it a valuable precursor for creating complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the carbon-iodine bond are central to its utility in advanced synthesis.

Advanced Spectroscopic Characterization and Computational Studies of 3 Iodo 5 Trifluoromethyl Phenol

The comprehensive structural analysis and understanding of the electronic properties of 3-Iodo-5-(trifluoromethyl)phenol rely on a combination of advanced spectroscopic techniques and computational modeling. These methods provide detailed insights into the molecule's architecture, vibrational modes, and the behavior of its electrons and nuclei, which are crucial for predicting its reactivity and interactions.

Green Chemistry Principles in the Synthesis and Reactions of 3 Iodo 5 Trifluoromethyl Phenol

Sustainable Solvent Selection and Aqueous Media Approaches

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. jddhs.com Traditional organic solvents are frequently volatile, toxic, and non-biodegradable. jddhs.com Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. jddhs.com

For the iodination of phenols, water has been demonstrated as a viable and green solvent. researchgate.netscielo.br The use of water as a solvent can offer unique reactivity and selectivity compared to conventional organic solvents. researchgate.net For instance, the iodination of phenol (B47542) derivatives has been successfully carried out in water using molecular iodine (I₂) and hydrogen peroxide as an oxidant, yielding iodinated phenols in good yields. scielo.brresearchgate.net This approach is particularly noteworthy for phenols containing electron-withdrawing groups. scielo.brresearchgate.net Research has also shown that stable and easy-to-handle amine-iodine complexes can be used as iodinating reagents for substituted phenols in water, leading to good to excellent yields of the desired products. researchgate.net

In the context of producing 3-Iodo-5-(trifluoromethyl)phenol, adopting an aqueous-based synthesis is a promising green strategy. The trifluoromethyl group is strongly electron-withdrawing, which aligns with the successful iodination of similarly substituted phenols in water. scielo.br A potential aqueous synthesis route could involve the reaction of 3-(trifluoromethyl)phenol (B45071) with an iodine source in the presence of a suitable, environmentally benign oxidant.

Table 1: Comparison of Solvents for Phenol Iodination

| Solvent System | Green Chemistry Advantages | Potential for this compound Synthesis |

| Water | Non-toxic, non-flammable, readily available, can enhance reactivity and selectivity. researchgate.netscielo.br | High potential due to the electron-withdrawing nature of the trifluoromethyl group. scielo.br |

| Dimethyl Sulfoxide (DMSO) | Lower toxicity than many traditional solvents, high boiling point reduces volatility. rsc.org | Can be used in combination with other green solvents to achieve desired solubility and reactivity. rsc.org |

| Ethanol (EtOH) | Bio-based, biodegradable, low toxicity. rsc.org | Could be part of a co-solvent system to improve the solubility of starting materials. rsc.org |

| Traditional Organic Solvents (e.g., Chloroform, Dichloromethane) | Effective for a wide range of reactions. | High environmental impact, toxic, contribute to VOC emissions. jddhs.com |

Development of Catalytic Methods for Reduced Stoichiometric Waste

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient reactions that minimize waste by being highly selective and requiring only small amounts of the catalyst to facilitate the transformation of large quantities of reactants. jddhs.com The development of catalytic methods for the iodination of phenols is a significant step towards reducing stoichiometric waste, particularly the waste associated with the use of excess reagents.

A highly efficient catalytic method for the aerobic oxyiodination of various phenols has been developed using copper(II) nitrate (B79036) as a catalyst. researchgate.net This reaction uses molecular iodine as the iodinating reagent, molecular oxygen as the oxidant, and water as the solvent, representing a green and high atom economy approach. researchgate.net The catalyst has shown high activity for phenols with both electron-donating and electron-withdrawing groups. researchgate.net Another approach involves the use of laccase, an enzyme, to catalyze the iodination of p-substituted phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant, achieving high yields under mild conditions. rsc.org Iron oxide-based catalysts have also been explored for the oxidation of phenolic compounds, which could be adapted for iodination reactions. mdpi.com

For the synthesis of this compound, a catalytic approach could significantly reduce the environmental footprint. A copper-catalyzed or enzyme-catalyzed system in an aqueous medium could provide a highly efficient and selective route to the desired product, minimizing the need for stoichiometric reagents and the generation of byproducts.

Utilization of Environmentally Benign Reagents and Oxidants (e.g., Hypervalent Iodine Reagents as Metal Alternatives)

The use of environmentally benign reagents is a core principle of green chemistry, aiming to reduce the toxicity and hazards associated with chemical processes. jddhs.com In the context of iodination, this often involves finding alternatives to harsh oxidizing agents or heavy metal catalysts. Hypervalent iodine reagents have emerged as powerful and environmentally friendly oxidants in organic synthesis. tandfonline.compsu.edu These reagents are non-toxic, mild, and highly selective, offering a greener alternative to heavy metal reagents like lead and thallium. researchgate.net

Hypervalent iodine(III) compounds, such as iodosylarenes, [bis(acyloxy)iodo]arenes, and Koser's reagent, are effective oxidants for a variety of transformations. tandfonline.com They can be used to facilitate the synthesis of complex molecules under metal-free conditions. tandfonline.com For the synthesis of this compound, a hypervalent iodine reagent could be employed as an in-situ generated or pre-formed iodinating species, avoiding the use of molecular iodine and a separate oxidant. This approach can lead to cleaner reactions with easier purification. Furthermore, some hypervalent iodine reagents can be used in catalytic amounts or recycled, further enhancing their green credentials. psu.edu The development of trifluoromethylthiolating hypervalent iodine reagents also highlights the versatility of these compounds in introducing functional groups. researchgate.net

Table 2: Examples of Hypervalent Iodine Reagents in Organic Synthesis

| Reagent Class | Examples | Synthetic Applications |

| Iodosylarenes | Iodosobenzene (PhIO) | Oxidation of alcohols, functionalization of carbonyls. psu.edu |

| [Bis(acyloxy)iodo]arenes | Phenyliodine diacetate (PIDA), Phenyliodine bis(trifluoroacetate) (PIFA) | Oxidative rearrangements, heterocyclizations. tandfonline.compsu.edu |

| Iodonium Salts | Diaryliodonium salts | Arylation reactions. nih.govnih.gov |

| Benziodoxole-based Reagents | Togni's reagents | Trifluoromethylation reactions. tandfonline.comnih.gov |

Energy Efficiency and Photo-Initiated Processes in Chemical Transformations

Energy efficiency is a key consideration in green chemistry, with a focus on conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Photochemical reactions, which are initiated by light, can often be carried out under mild conditions and can provide unique reaction pathways that are not accessible through thermal methods.

While specific photo-initiated processes for the synthesis of this compound are not widely reported, the general principles of photochemical synthesis are applicable. Photochemical methods have been used for the halogenation of aromatic compounds. The homolysis of weak bonds, such as the I-N₃ bond in certain reagents, can be initiated by light to generate radicals for C-H functionalization. nih.gov This suggests the potential for a photo-initiated C-H iodination of 3-(trifluoromethyl)phenol, which would be a highly atom-economical approach. Microwave-assisted synthesis is another energy-efficient technique that can accelerate reaction rates and improve yields, often in greener solvents. nih.govsruc.ac.uk

Electrochemical Synthesis Approaches for Iodine-Mediated Reactions

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods. By using electricity to drive chemical reactions, electrochemistry can often eliminate the need for stoichiometric chemical oxidants or reductants, thereby reducing waste. The electrons themselves act as the "reagent," making it an inherently green methodology.

For iodine-mediated reactions, electrochemical approaches can be used to generate the active iodinating species in situ. For example, the oxidation of iodide ions (I⁻) to molecular iodine (I₂) or a more reactive iodinating species can be achieved at an anode. This electrochemically generated iodine can then react with the substrate, such as 3-(trifluoromethyl)phenol, to produce the desired iodinated product. This method avoids the handling of hazardous oxidizing agents and allows for precise control over the reaction by adjusting the applied potential.

The Sandmeyer reaction, a classic method for converting diazonium salts to various functional groups, has also been adapted to electrochemical conditions. pitt.edu An electrochemical approach to the synthesis of this compound could involve the diazotization of 3-amino-5-(trifluoromethyl)phenol (B2728932) followed by an electrochemically mediated iodination, potentially offering a cleaner and more efficient synthesis route. acs.org

The synthesis and subsequent reactions of this compound provide a fertile ground for the application of green chemistry principles. By embracing sustainable solvents, catalytic methods, safer reagents, energy-efficient processes, and electrochemical synthesis, the environmental impact of producing this important chemical intermediate can be significantly mitigated. The continued development and adoption of these green methodologies will be crucial for the future of sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-Iodo-5-(trifluoromethyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : A key intermediate, 1-chloro-3-iodo-5-(trifluoromethyl)benzene, can undergo nucleophilic substitution or coupling reactions. For example, Grignard reagents (e.g., isopropylmagnesium chloride) in tetrahydrofuran (THF) at -50°C yield derivatives with ~69% efficiency . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions. Low temperatures reduce undesired halogen exchange, while THF stabilizes reactive intermediates.

Q. How do substituents (e.g., iodine, trifluoromethyl) influence the compound’s electronic properties and reactivity?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing (-I effect), meta-directing, and enhances acidity of the phenolic -OH (pKa ~6-8). Iodine, a weak electron-withdrawing substituent, further polarizes the aromatic ring. These effects can be quantified via Hammett σ constants or DFT calculations to predict regioselectivity in electrophilic substitutions .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies trifluoromethyl environments (δ ~-60 to -65 ppm). NMR resolves phenolic -OH (δ ~5-6 ppm, broad).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW: 288.01 g/mol) and isotopic patterns (iodine’s peak).

- XRD : Challenges arise due to iodine’s heavy atom effect, but synchrotron sources improve resolution .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store at 0–6°C in amber glass to prevent photodecomposition. Waste must be segregated and treated via halogen-specific disposal (e.g., sodium thiosulfate for iodine neutralization) .

Advanced Research Questions

Q. How do competing directing groups (phenolic -OH vs. CF) affect regioselectivity in iodination?

- Methodological Answer : The phenolic -OH is ortho/para-directing (activating), while CF is meta-directing (deactivating). Computational modeling (DFT) shows iodine prefers the position where both groups’ directing effects align (e.g., 3-iodo in 3-Iodo-5-CF-phenol). Experimental validation involves kinetic studies with deuterated analogs .

Q. What strategies improve yield in cross-coupling reactions involving this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh)) with bulky ligands (XPhos) enhance stability in Suzuki-Miyaura couplings. Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 hr) and improves yields by ~15% . Solvent screening (DMF vs. toluene) and base selection (CsCO) are critical for minimizing dehalogenation.

Q. Can computational chemistry predict the compound’s solubility and crystallinity?

- Methodological Answer : COSMO-RS simulations estimate solubility in organic solvents (e.g., logP ~3.2 in dichloromethane). Crystal structure prediction (CSP) using Mercury software identifies polymorphs, with hydrogen bonding between -OH and adjacent CF groups stabilizing the lattice .

Q. How does the trifluoromethyl group impact the compound’s biological activity in medicinal chemistry?

- Methodological Answer : CF enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., enzyme inhibition) require controls for non-specific binding due to CF’s hydrophobicity. Radiolabeling (e.g., ) of CF derivatives enables PET imaging applications .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Batch vs. flow chemistry comparisons show flow systems reduce iodine waste by 20%. Purity (>98%) is achieved via fractional crystallization (hexane/EtOAc) or preparative HPLC (C18 column, 0.1% TFA modifier). Process analytical technology (PAT) monitors intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.